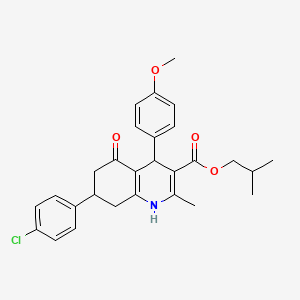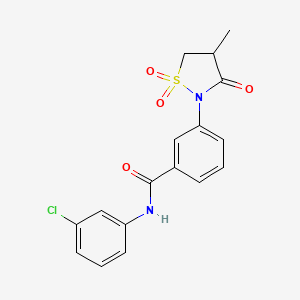
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBMT, is a synthetic compound that belongs to the thiazolidinone family. It has gained significant attention in recent years due to its potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields. In medicinal chemistry, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an anticancer agent. Studies have shown that 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In pharmacology, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an antidiabetic agent. Studies have shown that 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity in diabetic mice by activating the AMPK signaling pathway. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Mécanisme D'action
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects through various mechanisms of action. In cancer cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. In diabetic mice, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one activates the AMPK signaling pathway, leading to improved glucose tolerance and insulin sensitivity. In fungal cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of fungal strains by disrupting the cell membrane and inhibiting the activity of key enzymes.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis by activating caspase-3 and caspase-9. In diabetic mice, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic enzymes. In fungal cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of fungal strains by disrupting the cell membrane and inhibiting the activity of key enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various scientific research fields, making it a versatile compound for studying different biological processes. However, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. Its potential toxicity and side effects need to be carefully evaluated before using it in vivo. Its solubility in aqueous solutions is also limited, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one research. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer agent and anti-inflammatory agent. In pharmacology, more research is needed to investigate its potential as an antidiabetic and antifungal agent. Further studies are also needed to evaluate its potential toxicity and side effects in vivo. In addition, the development of new derivatives and analogs of 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may lead to the discovery of more potent and selective compounds for different scientific research applications.
Conclusion:
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields, making it a versatile compound for studying different biological processes. However, its potential toxicity and side effects need to be carefully evaluated before using it in vivo. Further studies are needed to evaluate its potential as a therapeutic agent and to develop more potent and selective derivatives and analogs.
Méthodes De Synthèse
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through the reaction of 4-bromobenzaldehyde, 3-methoxybenzaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the thiazolidinone ring. The final product is obtained through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c1-21-14-4-2-3-13(10-14)19-16(20)15(23-17(19)22)9-11-5-7-12(18)8-6-11/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNMDLGGITDAO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)



![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)